molecular formula C18H16ClN3OS2 B2731180 N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide CAS No. 394237-13-9

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

Cat. No. B2731180
CAS RN: 394237-13-9
M. Wt: 389.92
InChI Key: ACDBDWYEDZTEHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .

Scientific Research Applications

Anticancer Applications

A study by Gomha et al. (2017) synthesized a novel series of pharmacophores containing the thiadiazole moiety, evaluating them as potent anticancer agents. The compounds exhibited significant anticancer activity against Hepatocellular carcinoma cell lines, with particular compounds showing remarkable inhibitory concentrations. The structure-activity relationships were explored, suggesting the potential of thiadiazole derivatives in cancer treatment (Gomha et al., 2017).

Corrosion Inhibition

Research conducted by Kaya et al. (2016) explored the corrosion inhibition performances of certain thiadiazole derivatives on iron. Through density functional theory (DFT) calculations and molecular dynamics simulations, the study provided insights into the binding energies and interactions between these molecules and the metal surface. The findings highlighted the potential of thiadiazole derivatives in protecting metals against corrosion, aligning theoretical data with experimental results (Kaya et al., 2016).

Antiviral Activity

Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives and evaluated their antiviral activity against the tobacco mosaic virus. Some compounds showed promising anti-tobacco mosaic virus activity, highlighting the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Antimicrobial Agents

Sah et al. (2014) developed formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating them as antimicrobial agents. The compounds demonstrated moderate activity against pathogenic bacterial strains, indicating their potential as antimicrobial substances (Sah et al., 2014).

Herbicidal Activity

Duan et al. (2010) designed and synthesized S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives. These chiral compounds exhibited improved herbicidal activities compared to their racemic counterparts against a variety of weeds, presenting a novel class of thiadiazolopyrimidine derivatives for agricultural applications (Duan et al., 2010).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c1-2-15(24-14-6-4-3-5-7-14)16(23)20-18-22-21-17(25-18)12-8-10-13(19)11-9-12/h3-11,15H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDBDWYEDZTEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)butanamide

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